molecular formula C22H32O9 B13443786 [(4aR,5S,6R,8aR,9aS)-5-acetyloxy-9a-hydroxy-3,5,8a-trimethyl-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-6-yl] 2,3-dihydroxy-2-methylbutanoate

[(4aR,5S,6R,8aR,9aS)-5-acetyloxy-9a-hydroxy-3,5,8a-trimethyl-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-6-yl] 2,3-dihydroxy-2-methylbutanoate

Cat. No.: B13443786
M. Wt: 440.5 g/mol
InChI Key: CLBRWBRJFSFYQJ-MSVBNCDXSA-N
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Description

The compound [(4aR,5S,6R,8aR,9aS)-5-acetyloxy-9a-hydroxy-3,5,8a-trimethyl-2-oxo-4,4a,6,7,8,9-hexahydrobenzofbenzofuran-6-yl] 2,3-dihydroxy-2-methylbutanoate is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4aR,5S,6R,8aR,9aS)-5-acetyloxy-9a-hydroxy-3,5,8a-trimethyl-2-oxo-4,4a,6,7,8,9-hexahydrobenzofbenzofuran-6-yl] 2,3-dihydroxy-2-methylbutanoate typically involves multiple steps, starting from simpler organic precursors. The key steps include:

    Formation of the benzofuran core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of functional groups: Hydroxyl, acetoxy, and dihydroxy groups are introduced through selective functionalization reactions.

    Final assembly: The final compound is assembled through esterification and other coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and scalable processes such as continuous flow chemistry.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound’s hydroxyl and acetoxy groups may interact with biological molecules, making it a potential candidate for drug development or biochemical studies.

Medicine

In medicine, the compound’s unique structure and reactivity could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which [(4aR,5S,6R,8aR,9aS)-5-acetyloxy-9a-hydroxy-3,5,8a-trimethyl-2-oxo-4,4a,6,7,8,9-hexahydrobenzofbenzofuran-6-yl] 2,3-dihydroxy-2-methylbutanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl and acetoxy groups may form hydrogen bonds or covalent bonds with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives with hydroxyl, acetoxy, and dihydroxy groups. Examples include:

    Benzofuran-2-carboxylic acid: A simpler benzofuran derivative with a carboxylic acid group.

    6-Hydroxybenzofuran: A benzofuran derivative with a hydroxyl group at the 6-position.

    2-Acetoxybenzofuran: A benzofuran derivative with an acetoxy group at the 2-position.

Uniqueness

The uniqueness of [(4aR,5S,6R,8aR,9aS)-5-acetyloxy-9a-hydroxy-3,5,8a-trimethyl-2-oxo-4,4a,6,7,8,9-hexahydrobenzof

Properties

Molecular Formula

C22H32O9

Molecular Weight

440.5 g/mol

IUPAC Name

[(4aR,5S,6R,8aR,9aS)-5-acetyloxy-9a-hydroxy-3,5,8a-trimethyl-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-6-yl] 2,3-dihydroxy-2-methylbutanoate

InChI

InChI=1S/C22H32O9/c1-11-14-9-15-19(4,10-22(14,28)31-17(11)25)8-7-16(21(15,6)30-13(3)24)29-18(26)20(5,27)12(2)23/h12,15-16,23,27-28H,7-10H2,1-6H3/t12?,15-,16-,19-,20?,21+,22+/m1/s1

InChI Key

CLBRWBRJFSFYQJ-MSVBNCDXSA-N

Isomeric SMILES

CC1=C2C[C@@H]3[C@](CC[C@H]([C@@]3(C)OC(=O)C)OC(=O)C(C)(C(C)O)O)(C[C@@]2(OC1=O)O)C

Canonical SMILES

CC1=C2CC3C(CCC(C3(C)OC(=O)C)OC(=O)C(C)(C(C)O)O)(CC2(OC1=O)O)C

Origin of Product

United States

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